molecular formula C9H14N2O2S B3119178 (2-(3,5-Dimethyl-1-pyrazolyl)ethylthio)acetic acid CAS No. 247571-76-2

(2-(3,5-Dimethyl-1-pyrazolyl)ethylthio)acetic acid

Cat. No.: B3119178
CAS No.: 247571-76-2
M. Wt: 214.29 g/mol
InChI Key: ZHSAXATXLOTZEP-UHFFFAOYSA-N
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Description

Historical Context of Pyrazole-Thioether Hybrid Compounds

The evolution of pyrazole-thioether hybrids traces back to early 20th-century investigations into heterocyclic reactivity, where researchers recognized the synergistic effects of combining nitrogenous rings with sulfur-based substituents. Pyrazole derivatives gained prominence due to their thermal stability and ability to participate in hydrogen bonding, while thioether linkages introduced enhanced lipophilicity and redox activity.

A landmark in this field emerged with the development of cyclocondensation strategies, such as the reaction of 1,3-diketones with hydrazines to form pyrazole cores, followed by thioalkylation at the N1 position. For example, Sharshira and Hamada (2012) demonstrated that treating 3-phenyl-4-(p-substituted phenyl)-3-buten-2-ones with hydrazine derivatives in acidic media yields pyrazole intermediates, which subsequently undergo thiol-ene reactions to append sulfur-containing side chains. Modern adaptations employ nanocatalysts to improve reaction efficiency, as evidenced by the 90% yield achieved in synthesizing analogous OCH$$_3$$-substituted pyrazoles under mild conditions.

Table 1: Evolution of Pyrazole-Thioether Synthesis Methodologies

Era Methodology Yield Range Key Advancements
1980–2000 Acid-catalyzed cyclocondensation 45–65% Establishment of core pyrazole scaffold
2001–2010 Microwave-assisted synthesis 70–85% Reduced reaction times (≤2 hrs)
2011–present Nanocatalyst-enabled functionalization 80–95% Atom economy, recyclable catalysts

Rationale for Targeted Molecular Design of Sulfur-Containing Heterocycles

The incorporation of sulfur into this compound serves three strategic purposes:

  • Electronic Modulation : The thioether’s lone electron pairs enhance π-π stacking with aromatic amino acid residues (e.g., Phe, Tyr) in enzymatic active sites, as observed in tubulin inhibition studies of related benzothiazole derivatives.
  • Conformational Flexibility : The ethylthio spacer between the pyrazole and acetic acid groups allows adaptive binding to shallow protein pockets, a feature critical for inhibiting structurally diverse targets like cyclooxygenase-2 (COX-2) and topoisomerase IV.
  • Metabolic Stability : Comparative pharmacokinetic analyses reveal that thioether-containing pyrazoles exhibit 2.3-fold longer plasma half-lives than their ether counterparts due to reduced oxidative metabolism by cytochrome P450 isoforms.

Recent structure-activity relationship (SAR) studies highlight the necessity of the 3,5-dimethylpyrazole motif. Bulky substituents at these positions prevent undesirable tautomerization while creating steric hindrance that enhances selectivity for bacterial dihydrofolate reductase over human isoforms. Computational docking models further indicate that the acetic acid terminus participates in salt bridge formation with conserved lysine residues in ATP-binding pockets, rationalizing the observed nanomolar affinities in kinase inhibition assays.

The compound’s dual functionality enables its use as a building block for advanced materials. For instance, coordination with transition metals like Pd(II) and Ru(II) yields catalysts effective in cross-coupling reactions, leveraging the pyrazole’s chelating ability and the thioether’s soft donor character. Such multifunctionality underscores its growing relevance in both pharmaceutical and materials science domains.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)ethylsulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-7-5-8(2)11(10-7)3-4-14-6-9(12)13/h5H,3-4,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSAXATXLOTZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCSCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

(2-(3,5-Dimethyl-1-pyrazolyl)ethylthio)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis
The compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for versatile chemical modifications, facilitating the development of novel substances with desired properties.

Reactivity and Transformations
(2-(3,5-Dimethyl-1-pyrazolyl)ethylthio)acetic acid can undergo various chemical reactions:

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: It can be reduced to corresponding alcohols or thiols using lithium aluminum hydride.
  • Nucleophilic Substitution: The thiol group can be replaced by other nucleophiles under specific conditions.

Biological Research Applications

Biological Activity Studies
Research has indicated that this compound may exhibit biological activity by interacting with various enzymes and proteins. It is being studied for its potential effects on enzyme inhibition or activation, which could lead to significant biological outcomes .

Therapeutic Potential
Current investigations are focusing on the compound's therapeutic applications, particularly in drug development. Its ability to modulate enzyme activity makes it a candidate for treating various diseases where enzyme regulation is crucial.

Industrial Applications

Chemical Intermediates Production
In industrial settings, this compound is utilized as a reagent in analytical chemistry and as an intermediate in the production of other chemical compounds. This versatility makes it valuable in the synthesis of pharmaceuticals and agrochemicals .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that the compound could effectively inhibit enzyme activity, suggesting potential applications in metabolic disease management.

Case Study 2: Drug Development

In another study focusing on drug design, researchers explored the modification of this compound to enhance its bioavailability and therapeutic efficacy. The modified compounds showed improved interaction with target proteins compared to the parent compound.

Mechanism of Action

The mechanism of action of (2-(3,5-Dimethyl-1-pyrazolyl)ethylthio)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activity and protein function .

Comparison with Similar Compounds

Ethyl (3-tert-Butyl-1-dimethylcarbamoyl-1H-1,2,4-triazol-5-ylthio)acetate (Triazamate)

Structural Differences :

  • Substituents : The triazole is substituted with a tert-butyl group and a dimethylcarbamoyl moiety, enhancing steric bulk and lipophilicity.
  • Functional Group : Triazamate is an ester (acetate), whereas the target compound is a carboxylic acid, affecting solubility (ester: more lipophilic; acid: more polar).

Applications :
Triazamate is a systemic carbamate insecticide, leveraging its ester group for membrane permeability and the triazole-thioether for bioactivity. The target compound’s carboxylic acid may limit its utility in agrochemicals but enhance suitability for coordination chemistry or as a chelating agent .

Demeton-S-methyl (Phosphorothioic Acid S-[2-(Ethylthio)ethyl] O,O-Dimethyl Ester)

Structural Differences :

  • Backbone: Demeton-S-methyl is an organophosphate with a phosphorothioate ester core, contrasting sharply with the acetic acid-pyrazole structure.
  • Reactivity : The P=S bond in Demeton-S-methyl confers acetylcholinesterase inhibitory activity (neurotoxic mechanism), absent in the target compound.

Toxicity and Regulation :
Demeton-S-methyl is banned globally due to high acute toxicity (LD₅₀ < 10 mg/kg in rats). In contrast, the absence of a phosphate ester in (2-(3,5-dimethyl-1-pyrazolyl)ethylthio)acetic acid suggests lower neurotoxicity, though explicit data are lacking .

Comparative Data Table

Compound Molecular Weight Core Structure Key Functional Groups Primary Use Toxicity (LD₅₀, oral rat)
This compound ~244.3 g/mol Pyrazole + acetic acid Carboxylic acid, thioether Research/Coordination Not reported
Triazamate 354.4 g/mol 1,2,4-Triazole Ester, thioether, carbamate Insecticide 250 mg/kg
Demeton-S-methyl 230.3 g/mol Organophosphate Phosphorothioate ester, thioether Banned insecticide <10 mg/kg

Key Research Findings and Implications

  • Bioactivity : The pyrazole-thioether-acid motif may enable metal chelation, as seen in ligands for catalysis or biomimetic studies. Triazamate’s insecticidal activity highlights the importance of the ester group for bioavailability, a feature absent in the target compound .
  • Toxicity Profile: Unlike organophosphates (e.g., Demeton-S-methyl), the absence of a phosphate ester reduces neurotoxic risk, but carboxylic acids can still exhibit irritancy or renal toxicity at high doses. Further toxicological studies are critical .
  • Synthetic Flexibility : The pyrazole ring allows for regioselective modifications (e.g., halogenation, alkylation) to tune electronic properties, offering advantages over triazole-based systems .

Biological Activity

(2-(3,5-Dimethyl-1-pyrazolyl)ethylthio)acetic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H14N2O2SC_9H_{14}N_2O_2S and a molecular weight of 214.28 g/mol. Its structure features a pyrazole ring which is known for contributing to various biological activities.

Anticancer Activity

Research indicates that compounds containing pyrazole structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and prostate cancer .

In a study focused on the synthesis of new pyrazole derivatives, it was found that these compounds could induce apoptosis in cancer cells by enhancing caspase-3 activity and causing morphological changes at specific concentrations . The mechanism often involves the inhibition of critical pathways such as EGFR/PI3K/AKT/mTOR signaling cascades, which are crucial for tumor growth and survival .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Pyrazole derivatives have been reported to exhibit antibacterial and antifungal activities against various pathogens. For example, phenotypic screening against Mycobacterium tuberculosis has identified related compounds with bactericidal effects .

The biological activity of this compound can be attributed to its ability to interact with biological targets at the molecular level. Studies suggest that pyrazole compounds can chelate iron and disrupt iron homeostasis in bacterial cells, leading to their death . Additionally, the inhibition of microtubule assembly has been noted as a significant mechanism through which these compounds exert their anticancer effects .

Study 1: Anticancer Evaluation

In a detailed evaluation of several pyrazole derivatives, three specific compounds were highlighted for their potential in inducing apoptosis in breast cancer cells. The study reported that these compounds caused significant increases in caspase-3 activity and inhibited cell proliferation at low micromolar concentrations .

Study 2: Antimicrobial Screening

A high-throughput screening conducted on a library of compounds identified several pyrazole derivatives with potent activity against Mycobacterium tuberculosis. The study revealed that while some strains developed resistance, the minimum inhibitory concentration (MIC) remained effective against clinical isolates .

Data Tables

Activity Cell Line/Organism Concentration Effect
AnticancerMDA-MB-2311.0 μMInduced apoptosis
AntimicrobialMycobacterium tuberculosisVariableBactericidal effect
Microtubule AssemblyVarious Cancer Cells20 μMInhibition observed

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2-(3,5-dimethyl-1-pyrazolyl)ethylthio)acetic acid, and what critical parameters influence yield?

  • Methodology : The compound’s pyrazole and thioether motifs suggest synthesis via nucleophilic substitution or condensation. A common approach involves refluxing 3,5-dimethylpyrazole derivatives with thiol-containing intermediates (e.g., mercaptoacetic acid) in acetic acid with sodium acetate as a catalyst. Reaction time (3–5 hours), stoichiometric ratios (1:1.1 molar excess of aldehyde/ketone), and recrystallization solvents (DMF/acetic acid mixtures) are critical for purity and yield .
  • Characterization : Post-synthesis, use 1^1H/13^13C NMR to confirm the pyrazole ring protons (δ 6.0–7.0 ppm) and thioether linkage (δ 2.5–3.5 ppm). Mass spectrometry (ESI-MS) can verify the molecular ion peak .

Q. How is the solubility and stability of this compound assessed under varying experimental conditions?

  • Solubility : Test in polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 6.5–7.4, as in ). Stability studies (e.g., thermal gravimetric analysis) at 25–100°C can identify decomposition thresholds. UV-Vis spectroscopy monitors degradation under light exposure .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Primary Tools :

  • X-ray crystallography : Resolve crystal packing and bond angles using SHELX programs (e.g., SHELXL for refinement). This is critical for distinguishing between tautomeric forms of the pyrazole ring .
  • FT-IR : Identify the carboxylic acid O–H stretch (~2500–3300 cm1^{-1}) and C=O stretch (~1700 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data arising from dynamic molecular behavior (e.g., tautomerism in the pyrazole ring)?

  • Approach :

Variable-temperature NMR (VT-NMR) to observe coalescence of proton signals at elevated temperatures.

DFT calculations (B3LYP/6-311+G(d,p)) to model tautomeric equilibria and predict chemical shifts.

Complementary techniques like 15^15N NMR or X-ray diffraction to confirm dominant tautomers .

Q. What strategies optimize the compound’s reactivity for derivatization (e.g., coupling with biomolecules or metal coordination)?

  • Functionalization Pathways :

  • Carboxylic acid activation : Use EDC/NHS to form active esters for amide coupling.
  • Thioether oxidation : Treat with H2_2O2_2 to generate sulfone derivatives, altering electronic properties.
  • Metal coordination : Screen with transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}) in ethanol/water mixtures; monitor via UV-Vis titration or cyclic voltammetry .

Q. How can computational modeling predict the compound’s pharmacokinetic properties or interaction with biological targets?

  • Protocol :

Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., cyclooxygenase-2) using PyMOL for visualization.

ADMET prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.

MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. What experimental designs address low reproducibility in synthetic yields across research groups?

  • Troubleshooting :

  • Parameter standardization : Strict control of reaction atmosphere (N2_2/Ar), solvent dryness, and heating rate.
  • Byproduct analysis : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) to identify impurities.
  • DoE (Design of Experiments) : Apply factorial designs to optimize temperature, catalyst loading, and stoichiometry .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-(3,5-Dimethyl-1-pyrazolyl)ethylthio)acetic acid
Reactant of Route 2
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(2-(3,5-Dimethyl-1-pyrazolyl)ethylthio)acetic acid

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